molecular formula C18H27N3O2 B267519 N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide

カタログ番号 B267519
分子量: 317.4 g/mol
InChIキー: LVACRHDJZBEQKV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a ubiquitous protein kinase that plays a role in many cellular processes, including cell proliferation, differentiation, and survival. CX-4945 has been shown to have potential therapeutic applications in cancer and other diseases.

作用機序

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide inhibits CK2 by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, which in turn leads to the inhibition of downstream signaling pathways. CK2 has been shown to play a role in many cellular processes, including the regulation of cell cycle progression, apoptosis, and DNA repair.
Biochemical and physiological effects:
N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has also been shown to have anti-inflammatory effects, and to inhibit the replication of certain viruses.

実験室実験の利点と制限

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer to cells or animals. It also has a high degree of selectivity for CK2, which reduces the risk of off-target effects. However, N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has some limitations. It has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic levels. Additionally, N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has been shown to have some toxicity in certain cell types, which may limit its use in some experiments.

将来の方向性

There are several future directions for research on N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide. One area of interest is the development of new analogs of N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide with improved pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide in cancer patients. Additionally, there is interest in the development of combination therapies that include N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide with other targeted agents or chemotherapy drugs. Finally, there is interest in the use of N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide in other diseases beyond cancer, including neurodegenerative diseases and viral infections.

合成法

The synthesis of N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide involves several steps, starting with the reaction of 2,2-dimethylpropanoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(3-aminophenyl)cyclohexanecarboxamide to form the corresponding amide. This amide is then reacted with N,N-dimethylformamide dimethyl acetal to form N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide.

科学的研究の応用

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has been extensively studied in preclinical models of cancer and other diseases. In cancer, CK2 has been shown to be overexpressed in many types of cancer, and N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has also been shown to have potential therapeutic applications in other diseases, including neurodegenerative diseases, inflammatory diseases, and viral infections.

特性

製品名

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide

分子式

C18H27N3O2

分子量

317.4 g/mol

IUPAC名

N-[3-(cyclohexylcarbamoylamino)phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C18H27N3O2/c1-18(2,3)16(22)19-14-10-7-11-15(12-14)21-17(23)20-13-8-5-4-6-9-13/h7,10-13H,4-6,8-9H2,1-3H3,(H,19,22)(H2,20,21,23)

InChIキー

LVACRHDJZBEQKV-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC(=CC=C1)NC(=O)NC2CCCCC2

正規SMILES

CC(C)(C)C(=O)NC1=CC(=CC=C1)NC(=O)NC2CCCCC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。